acetic acid;erbium;hydrate
Description
Erbium(III) acetate tetrahydrate (CAS 15280-57-6), with the chemical formula Er(CH₃COO)₃·4H₂O, is a coordination compound comprising erbium ions (Er³⁺) and acetic acid ligands. This rare earth acetate typically exists as a water-soluble crystalline solid due to its tetrahydrate structure, which incorporates four water molecules per formula unit . The erbium ion, a lanthanide, imparts unique luminescent properties, making the compound valuable in photonics, materials science, and nanotechnology. Its applications include use in upconversion nanoparticles (UCNPs) for bioimaging, photodynamic therapy, and optoelectronic devices .
The acetate ligands moderate the compound’s reactivity, reducing its acidity compared to free acetic acid while enhancing solubility in polar solvents . The tetrahydrate form also influences its stability, as hydration water can participate in reversible dehydration-rehydration cycles under thermal or environmental stress .
Properties
Molecular Formula |
C6H14ErO7 |
|---|---|
Molecular Weight |
365.43 g/mol |
IUPAC Name |
acetic acid;erbium;hydrate |
InChI |
InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
RZNADUOMWZFAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Erbium Oxide Dissolution in Acetic Acid
The most widely documented method for preparing erbium(III) acetate hydrate involves the reaction of erbium(III) oxide ($$ \text{Er}2\text{O}3 $$) with concentrated acetic acid. This approach leverages the solubility of rare-earth oxides in carboxylic acids to form hydrated acetate complexes.
Reaction Mechanism and Stoichiometry
Erbium oxide reacts exothermically with acetic acid ($$ \text{CH}3\text{COOH} $$) under reflux conditions:
$$
\text{Er}2\text{O}3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Er(CH}3\text{COO)}3 + 3\text{H}_2\text{O}
$$
The anhydrous product readily hydrates in aqueous media, forming tetrahydrate ($$ x = 4 $$) or variable hydrate forms depending on crystallization conditions.
Procedural Details
- Dissolution Step : $$ \text{Er}2\text{O}3 $$ (3.63 g, 10 mmol) is added to a mixture of glacial acetic acid (4.6 mL, 80 mmol) and deionized water (12.4 mL).
- Reflux : The solution is heated at 90°C for 60 minutes to ensure complete dissolution of the oxide.
- Concentration : Excess solvent is removed via rotary evaporation at 50°C, yielding a pink crystalline powder.
- Drying : The product is dried at 60°C for 17 hours to achieve consistent hydration.
Table 1: Optimization of Erbium Oxide Dissolution
pH-Controlled Crystallization
Adjusting the pH of the reaction medium is critical for isolating well-defined hydrate forms. Mondry and Bukietyńska’s method emphasizes alkalization to pH 4 using deionized water, promoting slow evaporation and preferential crystallization of the tetrahydrate.
Crystallization Dynamics
- pH Adjustment : Adding $$ \text{NH}_4\text{OH} $$ or $$ \text{NaOH} $$ dropwise to the acetic acid solution ensures a homogeneous $$ \text{Er}^{3+} $$ distribution, minimizing oxy-acetate byproducts.
- Evaporation Rate : Slow evaporation (5–7 days) at 25°C yields monoclinic crystals of $$ \text{Er(CH}3\text{COO)}3 \cdot 4\text{H}_2\text{O} $$, whereas rapid evaporation produces amorphous powders.
Table 2: Impact of pH on Hydration State
| pH | Dominant Hydrate Form | Crystal Morphology |
|---|---|---|
| 3.5 | $$ x = 3 $$ | Irregular aggregates |
| 4.0 | $$ x = 4 $$ | Well-defined monoclinic |
| 4.5 | $$ x = 2 $$ | Needle-like structures |
Thermal Decomposition of Hydrated Salts
Thermogravimetric analysis (TGA) reveals sequential dehydration and decomposition steps when erbium(III) acetate hydrate is heated:
- Dehydration (90–150°C) :
$$
\text{Er(CH}3\text{COO)}3 \cdot 4\text{H}2\text{O} \rightarrow \text{Er(CH}3\text{COO)}3 + 4\text{H}2\text{O}
$$ - Anhydrous Phase Stability (150–310°C) : The anhydrous acetate remains stable until 310°C, beyond which ketene ($$ \text{CH}_2=\text{C}=\text{O} $$) and erbium hydroxyacetate form.
- Final Decomposition (350–590°C) :
$$
\text{Er(OH)(CH}3\text{COO)}2 \rightarrow \text{Er}2\text{O}3 + \text{CO}2 + \text{H}2\text{O}
$$
Table 3: Thermal Decomposition Stages
| Temperature Range (°C) | Mass Loss (%) | Major Products |
|---|---|---|
| 90–150 | 18.2 | $$ \text{Er(CH}3\text{COO)}3 $$, $$ \text{H}_2\text{O} $$ |
| 310–350 | 24.5 | $$ \text{Er(OH)(CH}3\text{COO)}2 $$, $$ \text{CH}_2=\text{C}=\text{O} $$ |
| 350–590 | 32.1 | $$ \text{Er}2\text{O}3 $$, $$ \text{CO}_2 $$ |
Alternative Synthetic Routes
Erbium Carbonate Precursor
Erbium carbonate ($$ \text{Er}2(\text{CO}3)3 $$) reacts with acetic acid to bypass oxide handling:
$$
\text{Er}2(\text{CO}3)3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Er(CH}3\text{COO)}3 + 3\text{H}2\text{O} + 3\text{CO}2\uparrow
$$
This method avoids residual hydroxide formation but requires stringent $$ \text{CO}2 $$ venting.
Metathesis Reactions
Erbium chloride ($$ \text{ErCl}3 $$) and sodium acetate ($$ \text{CH}3\text{COONa} $$) undergo aqueous metathesis:
$$
\text{ErCl}3 + 3\text{CH}3\text{COONa} \rightarrow \text{Er(CH}3\text{COO)}3 + 3\text{NaCl}
$$
The product is isolated via fractional crystallization, though NaCl contamination remains a challenge.
Industrial-Scale Production and Quality Control
Commercial manufacturers (e.g., American Elements, Sigma-Aldrich) optimize batch processes for purity >99.9%:
- Precursor Purity : $$ \text{Er}2\text{O}3 $$ with ≤50 ppm metallic impurities.
- Crystallization Monitoring : In-situ XRD ensures phase homogeneity.
- Hydration Control : Storage under 40% RH stabilizes the tetrahydrate form.
Table 4: Industrial Synthesis Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Erbium Oxide Purity | ≥99.99% (4N) | Minimizes dopant interference |
| Acetic Acid Concentration | 6–8 M | Balances reactivity and safety |
| Drying Temperature | 60°C ± 2°C | Prevents over-dehydration |
Challenges and Mitigation Strategies
- Byproduct Formation : Hydroxyacetate impurities ($$ \text{Er(OH)(CH}3\text{COO)}2 $$) arise from incomplete drying. Solution: Post-synthesis annealing at 120°C under vacuum.
- Hydration Variability : Ambient humidity causes inconsistent $$ x $$ in $$ \text{Er(CH}3\text{COO)}3 \cdot x\text{H}_2\text{O} $$. Solution: Sealed crystallization vessels with desiccants.
- Scale-Up Issues : Agglomeration during rotary evaporation. Solution: Fluidized-bed drying with inert gas.
Chemical Reactions Analysis
Types of Reactions
Erbium(III) acetate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, erbium(III) acetate hydrate decomposes to form erbium oxide (Er₂O₃) through intermediate stages involving the formation of ketene (CH₂=C=O) and other compounds.
Hydrolysis: In the presence of water, erbium(III) acetate hydrate can undergo hydrolysis to form erbium hydroxide and acetic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating erbium(III) acetate hydrate at temperatures around 90°C leads to the formation of anhydrous erbium acetate.
Hydrolysis: The presence of water at room temperature facilitates the hydrolysis of erbium(III) acetate hydrate.
Major Products Formed
Erbium Oxide (Er₂O₃): Formed through thermal decomposition.
Erbium Hydroxide (Er(OH)₃): Formed through hydrolysis.
Scientific Research Applications
Applications in Scientific Research
-
Optical Materials
- Luminescent Properties : Erbium acetate tetrahydrate is utilized in the fabrication of optical materials due to its luminescent properties. It is often incorporated into glass and ceramics to enhance their optical characteristics, particularly in telecommunications and display technologies .
- Erbium-Doped Silica Films : Research has demonstrated that erbium-doped silica films synthesized using erbium acetate show improved photoluminescence efficiency, making them suitable for optoelectronic applications .
-
Catalysis
- Green Chemistry : Erbium salts, including erbium acetate tetrahydrate, serve as non-toxic catalysts in organic transformations. They have been employed in eco-friendly synthetic protocols for the reduction of α,β-unsaturated carbonyl compounds, showcasing their versatility in catalysis .
- Nanoscale Materials : The compound acts as a precursor for producing ultra-high purity compounds and nanoscale materials, which are essential in advanced material science .
-
Biomedical Applications
- Drug Delivery Systems : The solubility of erbium acetate tetrahydrate in water allows it to be explored as a potential carrier for drug delivery systems, particularly in targeted therapies where localized treatment is crucial.
Case Studies
- Erbium-Doped Silica Films
- Eco-Friendly Catalysis
Mechanism of Action
The mechanism of action of erbium(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In optical materials, the erbium ions (Er³⁺) exhibit unique luminescent properties, making them suitable for use in lasers and other photonic devices . In catalysis, erbium(III) acetate hydrate acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants .
Comparison with Similar Compounds
Comparison with Similar Lanthanide Acetates
Lanthanide acetates share structural similarities but exhibit distinct properties due to variations in the lanthanide ion, hydration state, and ligand coordination. Below is a detailed comparison of erbium(III) acetate tetrahydrate with analogous compounds:
Table 1: Comparative Analysis of Erbium(III) Acetate Tetrahydrate and Similar Compounds
Key Findings:
Hydration State and Stability: Erbium(III) acetate’s tetrahydrate structure provides higher thermal stability than europium(III) acetate trihydrate, which loses hydration water at lower temperatures . Variable hydration states (e.g., in yttrium or neodymium acetates) allow tunability in synthesis conditions for nanoparticle growth .
Luminescence: Erbium’s NIR-II emission is critical for deep-tissue imaging, contrasting with europium’s visible red light for immunoassays and thulium’s blue light for high-resolution microscopy . Neodymium’s NIR-I emission overlaps with biological tissue’s "transparency window," enabling applications in photothermal therapy .
Role in Nanoparticles: Erbium is typically doped into yttrium-based UCNP shells or cores to achieve NIR-to-visible upconversion, whereas europium is used in red-emitting cores . Yttrium acetate, though non-luminescent, serves as a host matrix to minimize cross-relaxation losses in UCNPs .
Synthetic Utility: All lanthanide acetates act as precursors in solvothermal synthesis of nanoparticles. Their solubility in oleic acid/1-octadecene mixtures enables controlled nanocrystal growth . Erbium acetate’s compatibility with aqueous and organic phases allows versatile functionalization for biomedical applications .
Comparison with Non-Lanthanide Acetates
While lanthanide acetates are specialized for optical applications, transition metal acetates (e.g., zinc, lead) exhibit distinct properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
